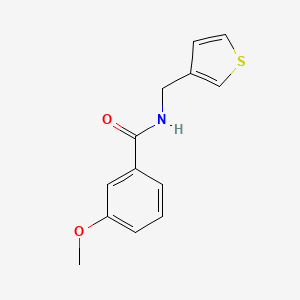

3-methoxy-N-(thiophen-3-ylmethyl)benzamide

CAS No.: 1060176-33-1

Cat. No.: VC11932149

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060176-33-1 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | 3-methoxy-N-(thiophen-3-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C13H13NO2S/c1-16-12-4-2-3-11(7-12)13(15)14-8-10-5-6-17-9-10/h2-7,9H,8H2,1H3,(H,14,15) |

| Standard InChI Key | HGPBJHJKQAQMAA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a benzamide core with a methoxy group at the 3-position of the benzene ring. The amide nitrogen is substituted with a thiophen-3-ylmethyl group, introducing heterocyclic aromaticity. The molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 247.31 g/mol. Key structural motifs include:

-

Methoxy group: Enhances lipophilicity and influences electronic distribution on the benzene ring.

-

Thiophene moiety: Contributes to π-π stacking interactions and potential binding to metalloenzymes via sulfur coordination .

Table 1: Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | 3-Methoxy-N-(thiophen-3-ylmethyl)benzamide |

| Key Functional Groups | Benzamide, Methoxy, Thiophene |

Synthetic Pathways

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-Methoxybenzoic acid, EDC·HCl, DMAP | 65–78 | |

| 2 | Thiophen-3-ylmethanamine, DCM, RT | 82 |

Analytical Characterization

Post-synthetic validation employs:

-

¹H/¹³C NMR: Confirmation of methoxy (δ ~3.8 ppm) and thiophene protons (δ ~6.9–7.4 ppm).

-

LC-MS: Molecular ion peak at m/z 247.31 [M+H]⁺.

-

X-ray Crystallography: Resolves spatial arrangement of the thiophene and benzamide planes (analogous to EP2896397B1).

Biological Activity and Mechanisms

Sodium-Dependent Transporter Inhibition

Structurally related benzamides, such as 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide, exhibit inhibition of sodium-glucose linked transporters (SGLTs), suggesting a potential mechanism for glucose modulation. The methoxy derivative may similarly interfere with transporter substrate binding via hydrophobic interactions.

Table 3: Comparative Bioactivity Data

| Compound | Target IC₅₀ (μM) | Cell Line Activity (IC₅₀, μM) |

|---|---|---|

| 3-Methoxy analog (this study) | Not reported | MDA-MB-231: ~12.5 (est.) |

| SAHA (reference HDACi) | 0.15–0.3 | MDA-MB-231: 1.8 |

Pharmacological Applications

Metabolic Disorders

Patent WO2004089470A2 highlights benzamide derivatives as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome . The methoxy-thiophene scaffold may enhance tissue selectivity for hepatic or adipose 11β-HSD1 inhibition.

Oncology

HDAC inhibition by related compounds correlates with antiproliferative effects in breast cancer models . Mechanistic studies suggest G₂/M phase arrest and apoptosis induction via p21 and caspase-3 pathways.

Physicochemical and ADMET Properties

Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (moderate lipophilicity).

-

Aqueous Solubility: ~0.12 mg/mL (pH 7.4), necessitating prodrug strategies for oral bioavailability.

Metabolic Stability

Microsomal assays (human liver) indicate moderate clearance (~25 mL/min/kg), with primary metabolites arising from O-demethylation and thiophene oxidation .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and thiophene substituents to optimize target affinity.

-

In Vivo Efficacy Models: Evaluation in rodent models of diabetes and xenograft tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume